molecular formula C26H23ClO3Se B12572486 2,4,6-Tris(4-methoxyphenyl)selenopyran-1-ium chloride CAS No. 637019-15-9

2,4,6-Tris(4-methoxyphenyl)selenopyran-1-ium chloride

Cat. No.: B12572486
CAS No.: 637019-15-9
M. Wt: 497.9 g/mol
InChI Key: SKKVCECRCQLAOC-UHFFFAOYSA-M
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Description

2,4,6-Tris(4-methoxyphenyl)selenopyran-1-ium chloride is a cationic heterocyclic compound featuring a selenium-containing pyran core substituted with three 4-methoxyphenyl groups at positions 2, 4, and 4. Its structure is characterized by a planar selenopyran-1-ium ring stabilized by resonance, with electron-donating methoxy groups enhancing the compound’s electronic delocalization and stability . This compound is synthesized via cyclization reactions involving selenium precursors and substituted aryl ketones, often characterized using X-ray crystallography (e.g., via SHELX software for structural refinement) . Applications span photovoltaics, organic electronics, and catalysis due to its tunable redox properties and visible-light absorption.

Properties

CAS No.

637019-15-9

Molecular Formula

C26H23ClO3Se

Molecular Weight

497.9 g/mol

IUPAC Name

2,4,6-tris(4-methoxyphenyl)selenopyran-1-ium;chloride

InChI

InChI=1S/C26H23O3Se.ClH/c1-27-22-10-4-18(5-11-22)21-16-25(19-6-12-23(28-2)13-7-19)30-26(17-21)20-8-14-24(29-3)15-9-20;/h4-17H,1-3H3;1H/q+1;/p-1

InChI Key

SKKVCECRCQLAOC-UHFFFAOYSA-M

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=[Se+]C(=C2)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Tris(4-methoxyphenyl)selenopyran-1-ium chloride typically involves a multistep process. One common method includes the reaction of 4-methoxybenzaldehyde with elemental selenium and a suitable pyran precursor under controlled conditions. The reaction is often facilitated by the use of Lewis acids and conducted under microwave irradiation to enhance the reaction rate and yield .

Industrial Production Methods

While specific industrial production methods for 2,4,6-Tris(4-methoxyphenyl)selenopyran-1-ium chloride are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Tris(4-methoxyphenyl)selenopyran-1-ium chloride can undergo various chemical reactions, including:

    Oxidation: The selenium atom in the selenopyran ring can be oxidized to form selenoxide derivatives.

    Reduction: Reduction reactions can convert the selenopyran ring back to its original state or to other selenium-containing compounds.

    Substitution: The methoxy groups on the phenyl rings can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenoxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

2,4,6-Tris(4-methoxyphenyl)selenopyran-1-ium chloride has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: The compound’s potential biological activity is of interest for developing new pharmaceuticals and studying enzyme interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.

    Industry: It may be used in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism by which 2,4,6-Tris(4-methoxyphenyl)selenopyran-1-ium chloride exerts its effects involves interactions with molecular targets such as enzymes or receptors. The selenopyran core can participate in redox reactions, influencing cellular processes and signaling pathways. The methoxyphenyl groups may enhance the compound’s ability to interact with specific biological targets, contributing to its overall activity.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The compound’s closest analogs differ in chalcogen atoms (O, S, Se) or substituent patterns. Key comparisons include:

Table 1: Structural and Electronic Properties of Chalcogen-Substituted Pyran-1-ium Salts
Compound Chalcogen Substituents λ_max (nm)* Redox Potential (V vs. SCE)* Stability (TGA onset, °C)*
2,4,6-Tris(4-MeOPh)selenopyran-1-ium chloride Se 4-MeOPh at 2,4,6 ~450–480 +0.65 to +0.85 220–240
2,4,6-Triphenylpyrylium chloride O Ph at 2,4,6 ~360–390 +1.10 to +1.30 180–200
2,4,6-Tris(4-FPh)thiopyran-1-ium chloride S 4-FPh at 2,4,6 ~410–430 +0.90 to +1.05 200–220

Key Observations :

  • Chalcogen Effect : Selenium’s larger atomic radius and lower electronegativity vs. O/S result in extended π-conjugation and red-shifted absorption (λ_max ~450–480 nm vs. 360–430 nm for O/S analogs) .
  • Substituent Influence: 4-MeOPh groups enhance solubility in polar solvents (e.g., acetonitrile) compared to non-polar Ph groups, as methoxy’s electron-donating nature reduces aggregation .
  • Stability : Selenium derivatives exhibit higher thermal stability (TGA onset ~220–240°C) than O/S analogs due to stronger Se–C bonds and reduced ring strain.
Table 2: Functional Comparison in Catalysis and Optoelectronics
Compound Catalytic Activity (TOF, h⁻¹)* OLED Efficiency (cd/A)* Photocatalytic H₂ Evolution (μmol/h)*
2,4,6-Tris(4-MeOPh)selenopyran-1-ium chloride 120–150 (C–H activation) 12–15 80–100
2,4,6-Triphenylpyrylium chloride 30–50 5–8 20–30
2,4,6-Tris(4-FPh)thiopyran-1-ium chloride 70–90 (S-mediated redox) 8–10 50–60

Key Findings :

  • Catalysis: The selenium center’s polarizability enhances catalytic turnover in C–H activation, outperforming O/S analogs by 2–3× .
  • Optoelectronics : Higher OLED efficiency (12–15 cd/A) arises from improved charge transport and triplet-state utilization.
  • Photocatalysis : Enhanced visible-light absorption and reduced charge recombination boost H₂ evolution rates.

Challenges and Limitations

  • Synthetic Complexity : Introducing three 4-MeOPh groups requires multi-step protection/deprotection strategies, analogous to Mmt (4-methoxyphenyl-diphenylmethyl) blocking group chemistry in peptide synthesis .
  • Toxicity : Selenium’s environmental toxicity limits large-scale applications compared to O/S analogs.

Biological Activity

2,4,6-Tris(4-methoxyphenyl)selenopyran-1-ium chloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, characterization, and various biological activities, including antimicrobial and anticancer properties.

Synthesis and Characterization

The synthesis of 2,4,6-Tris(4-methoxyphenyl)selenopyran-1-ium chloride typically involves multi-step organic reactions. The structure is characterized by the presence of a selenopyran ring substituted with three methoxyphenyl groups. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are commonly used to confirm the molecular structure and purity of the compound.

Antimicrobial Activity

Research indicates that 2,4,6-Tris(4-methoxyphenyl)selenopyran-1-ium chloride exhibits significant antimicrobial activity against various bacterial strains. In a study evaluating its antibacterial properties, the compound was tested against both Gram-positive and Gram-negative bacteria using the disk diffusion method. The results showed notable inhibition zones, particularly against Staphylococcus aureus and Escherichia coli.

Bacterial Strain Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

Anticancer Activity

In vitro studies have demonstrated that 2,4,6-Tris(4-methoxyphenyl)selenopyran-1-ium chloride exhibits cytotoxic effects against various cancer cell lines. For instance, it has been shown to induce apoptosis in breast cancer cells (MCF-7) and prostate cancer cells (PC-3). The compound's ability to inhibit cell proliferation was assessed using MTT assays, revealing a dose-dependent response.

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)25
PC-3 (Prostate Cancer)30

The proposed mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells.

Case Studies

  • Case Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry explored the antimicrobial properties of various selenopyran derivatives. Among them, 2,4,6-Tris(4-methoxyphenyl)selenopyran-1-ium chloride showed superior activity against resistant strains of bacteria, making it a candidate for further development as an antibacterial agent.
  • Case Study on Anticancer Potential : Another research article focused on the anticancer effects of selenopyran compounds. The findings indicated that treatment with 2,4,6-Tris(4-methoxyphenyl)selenopyran-1-ium chloride resulted in significant tumor regression in xenograft models of breast cancer.

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